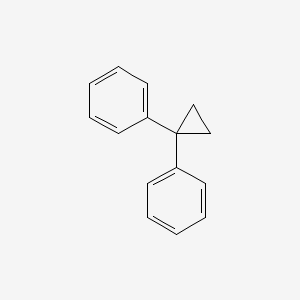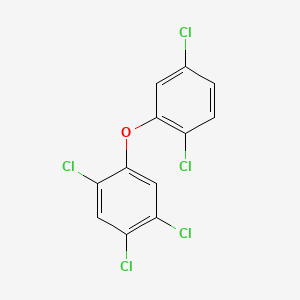
Cyclopenta(ef)heptalene, 3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta(ef)heptalene, 3,5-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 and a molecular weight of 206.2824 g/mol . This compound is known for its unique structure, which consists of fused cyclopentane and heptalene rings, and the presence of two methyl groups at the 3 and 5 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(ef)heptalene, 3,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentadiene and heptalene derivatives, followed by methylation at the 3 and 5 positions . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of Cyclopenta(ef)heptalene, 3,5-dimethyl- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta(ef)heptalene, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings to more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Applications De Recherche Scientifique
Cyclopenta(ef)heptalene, 3,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Cyclopenta(ef)heptalene, 3,5-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta(ef)heptalene: The parent compound without the methyl groups.
3,5,8,10-Tetramethylcyclopenta(ef)heptalene: A derivative with additional methyl groups at the 8 and 10 positions.
Aceheptylene: A related compound with a similar polycyclic structure.
Uniqueness
Cyclopenta(ef)heptalene, 3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl groups at the 3 and 5 positions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
20672-23-5 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
5,7-dimethyltricyclo[7.4.1.04,14]tetradeca-1(13),2,4(14),5,7,9,11-heptaene |
InChI |
InChI=1S/C16H14/c1-11-9-12(2)15-8-7-13-5-3-4-6-14(10-11)16(13)15/h3-10H,1-2H3 |
Clé InChI |
WZDANNXTVDLMBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C3C2=C(C=C3)C(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)



![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)




![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)


